molecular formula C21H19N5OS B2525347 N-benzyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894064-62-1

N-benzyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No. B2525347
CAS RN: 894064-62-1
M. Wt: 389.48
InChI Key: UGXKEAHJODSUAN-UHFFFAOYSA-N
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Description

“N-benzyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” is a chemical compound with the molecular formula C21H19N5OS and a molecular weight of 389.48. It is used for research purposes. This compound is part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido .


Molecular Structure Analysis

The molecular structure of “N-benzyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” is complex, involving several rings including a triazole ring and a pyridazine ring. The exact structural details are not specified in the sources retrieved.

Scientific Research Applications

Anticancer Properties

This compound has garnered interest due to its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, assessing its cytotoxicity and selectivity. Preliminary studies indicate that it exhibits proper selectivity against cancer cells . Further investigations are needed to elucidate its mechanisms of action and optimize its efficacy.

Future Directions

The future directions for research on “N-benzyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” and similar compounds could involve further exploration of their pharmacological activities and potential applications in drug design, discovery, and development .

properties

IUPAC Name

N-benzyl-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c1-15-7-9-17(10-8-15)18-11-12-19-23-24-21(26(19)25-18)28-14-20(27)22-13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXKEAHJODSUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NCC4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

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